- Process for preparation of thiazole derivatives, China, , ,
Cas no 933753-84-5 (1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid)
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid
- 1,2,3,4-Tetrahydro-8-isoquinolinecarboxylic acid (ACI)
- 1,2,3,4-Tetrahydro-isoquinoline-8-carboxylic acid
- MFCD10001501
- AKOS006305695
- SB40054
- SCHEMBL5087669
- EN300-255903
- 1,2,3,4-TETRAHYDROISOQUINOLINE-8-CARBOX
- CS-0186284
- DTXSID30696899
- 933753-84-5
- DS-16702
- 1,2,3,4-TETRAHYDROISOQUINOLINE-8-CARBOXYLICACID
- DA-30373
-
- MDL: MFCD10001501
- Inchi: 1S/C10H11NO2/c12-10(13)8-3-1-2-7-4-5-11-6-9(7)8/h1-3,11H,4-6H2,(H,12,13)
- InChI Key: KCNHTUVOMPHFSY-UHFFFAOYSA-N
- SMILES: O=C(C1C2CNCCC=2C=CC=1)O
Computed Properties
- Exact Mass: 177.07900
- Monoisotopic Mass: 177.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.3
- XLogP3: -1.4
Experimental Properties
- PSA: 49.33000
- LogP: 1.35930
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T901864-250mg |
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid |
933753-84-5 | ≥95% | 250mg |
1,930.50 | 2021-05-17 | |
| Chemenu | CM227294-1g |
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid |
933753-84-5 | 95% | 1g |
$525 | 2021-08-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T75120-250mg |
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid |
933753-84-5 | 95% | 250mg |
¥1052.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T75120-100mg |
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid |
933753-84-5 | 95% | 100mg |
¥705.0 | 2024-07-18 | |
| Alichem | A189007646-100mg |
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid |
933753-84-5 | 95% | 100mg |
$153.69 | 2023-08-31 | |
| Alichem | A189007646-250mg |
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid |
933753-84-5 | 95% | 250mg |
$353.16 | 2023-08-31 | |
| Alichem | A189007646-1g |
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid |
933753-84-5 | 95% | 1g |
$811.00 | 2023-08-31 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0484-1g |
1,2,3,4-Tetrahydro-isoquinoline-8-carboxylic acid |
933753-84-5 | 96% | 1g |
3375.21CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0484-5g |
1,2,3,4-Tetrahydro-isoquinoline-8-carboxylic acid |
933753-84-5 | 96% | 5g |
11787.79CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 50R0484-500mg |
1,2,3,4-Tetrahydro-isoquinoline-8-carboxylic acid |
933753-84-5 | 96% | 500mg |
2111.63CNY | 2021-05-07 |
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid Production Method
Production Method 1
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid Raw materials
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid Preparation Products
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid Suppliers
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid Related Literature
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
2. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid
Comprehensive Overview of 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid (CAS No. 933753-84-5): Properties, Applications, and Research Insights
1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid (CAS 933753-84-5) is a structurally unique heterocyclic compound that has garnered significant attention in pharmaceutical and organic chemistry research. As a derivative of the tetrahydroisoquinoline scaffold, this molecule features a carboxylic acid functional group at the 8-position, which enhances its versatility in drug design and material science applications. The compound's molecular framework is characterized by a partially saturated isoquinoline ring, offering a balance between aromaticity and conformational flexibility—a trait highly valued in medicinal chemistry.
Recent studies highlight the growing interest in 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid as a building block for bioactive molecules. Researchers are exploring its potential in modulating enzyme targets, particularly in neurodegenerative diseases and metabolic disorders. The compound's carboxylic acid moiety allows for facile derivatization, enabling the synthesis of amides, esters, and other derivatives with tailored pharmacokinetic properties. This adaptability aligns with the current trend toward fragment-based drug discovery, where small molecular fragments serve as starting points for optimizing drug candidates.
From a synthetic perspective, CAS 933753-84-5 is often synthesized via Pictet-Spengler cyclization or reductive amination strategies, followed by selective oxidation to introduce the carboxylic acid group. Its crystalline form and stability under ambient conditions make it practical for industrial-scale production. Analytical techniques such as HPLC and NMR spectroscopy are routinely employed to verify its purity, a critical factor given its applications in high-value research.
The compound's relevance extends to peptide mimetics and small-molecule probes, addressing contemporary challenges in chemical biology. For instance, its incorporation into peptide backbones can enhance bioavailability while retaining target specificity—a hot topic in drug delivery optimization. Additionally, its fluorescence properties (when derivatized) have sparked interest in imaging agent development, particularly for live-cell microscopy applications.
Environmental and green chemistry considerations are also shaping the discourse around 1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid. Researchers are investigating solvent-free synthesis routes and catalytic methods to minimize waste, reflecting the broader shift toward sustainable practices. This aligns with frequent search queries like "eco-friendly heterocyclic synthesis" and "green catalysts for carboxylic acid derivatives," underscoring the compound's intersection with industrial trends.
In summary, 933753-84-5 represents a multifaceted tool for modern chemistry, bridging medicinal innovation, material science, and sustainable methodologies. Its continued exploration promises to unlock novel applications, from therapeutic agents to functional materials, cementing its role in next-generation scientific advancements.
933753-84-5 (1,2,3,4-Tetrahydroisoquinoline-8-carboxylic acid) Related Products
- 220247-71-2(1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid hydrochloride)
- 1053656-29-3(2-Benzyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylicacid)
- 1028330-54-2(Methyl 1,2,3,4-tetrahydroisoquinoline-8-carboxylate)
- 921224-59-1(6,7-Isoquinolinedicarboxylic acid, 1,2,3,4-tetrahydro-, 6,7-dimethylester)
- 160346-57-6(1,2,3,4-Tetrahydroisoquinoline-7-carboxylic acid)
- 939758-79-9(Methyl 1,2,3,4-tetrahydroisoquinoline-5-carboxylate)
- 333357-96-3(4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic acid)
- 1044764-16-0(1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid)
- 526219-52-3(1,2,3,4-Tetrahydro-Isoquinoline-7-Carboxylic Acid)
- 933752-32-0(1,2,3,4-Tetrahydroisoquinoline-6-carboxylic acid)